molecular formula C₂₈H₅₁N₃O₄S B1158046 N-Biotinyl D-erythro-Sphingosine

N-Biotinyl D-erythro-Sphingosine

Cat. No.: B1158046
M. Wt: 525.79
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Biotinyl D-erythro-Sphingosine is a specialized biochemical tool designed for advanced research into the complex roles of sphingolipids in cellular regulation and signaling. Sphingolipids are essential architectural components of mammalian cell membranes and are now fully appreciated as important bioactive molecules in their own right, playing key roles in a myriad of cellular and pathobiological functions . The bioactive sphingosine backbone is central to pathways regulating critical processes including cell growth, differentiation, migration, and inflammation . This compound features a biotin tag conjugated to the D-erythro-sphingosine backbone, the same stereochemical conformation found in natural, biologically active sphingolipids . The biotin moiety enables highly sensitive detection and purification applications. Researchers can leverage this reagent to investigate sphingolipid metabolism and intracellular trafficking pathways, particularly in the Golgi apparatus and endoplasmic reticulum, which are primary sites for these processes . Furthermore, it serves as a powerful probe for the study of lipid microdomains, often referred to as "lipid rafts" . These detergent-insoluble, sphingolipid-rich membrane regions are critical for compartmentalizing cell-signaling events, and the high-affinity interaction between biotin and streptavidin allows for the isolation and analysis of these complex membrane assemblies .

Properties

Molecular Formula

C₂₈H₅₁N₃O₄S

Molecular Weight

525.79

Synonyms

(3aS,4S,6aR)-Hexahydro-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Biotinyl D Erythro Sphingosine

Chemo-Enzymatic and Organic Synthesis Pathways

The synthesis of N-Biotinyl D-erythro-Sphingosine is a multi-faceted process that relies on both the intricate construction of its core sphingosine (B13886) structure and the specific attachment of the biotin (B1667282) label.

Condensation Reactions for N-Biotinylation

The final step in the synthesis of this compound involves the formation of a stable amide bond between the primary amine of the D-erythro-sphingosine backbone and an activated form of biotin. This N-acylation reaction is a cornerstone of its synthesis. ebi.ac.uk

Typically, to facilitate this condensation, the carboxylic acid of biotin is activated. This can be achieved by converting it into a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester. The biotin-NHS ester readily reacts with the nucleophilic amino group of D-erythro-sphingosine under mild conditions, yielding the desired this compound. Often, a linker, such as a hexanoic acid chain, is placed between the biotin and the reactive group to improve accessibility for subsequent detection with streptavidin or avidin. labclinics.com

Key Reaction Parameters:

Activating Agents: N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of NHS are commonly used to create the activated biotin ester.

Solvents: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are frequently employed.

Temperature: The reaction is typically carried out at room temperature to prevent side reactions.

Stereoselective Total Synthesis Approaches for D-erythro-Sphingosine Precursors

The biological activity of sphingolipids is highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of the D-erythro-sphingosine precursor is of paramount importance. nih.gov Organic chemists have devised several elegant strategies to achieve this, ensuring the correct configuration at the C2 and C3 chiral centers.

These syntheses often start from readily available chiral molecules. For instance, a chirospecific method has been developed starting from D-galactose, proceeding through an azidosphingosine intermediate to yield optically pure D-erythro-sphingosine. nih.gov Another common approach utilizes amino acids, such as L-serine, as the chiral pool starting material. acs.orgnih.gov Carbohydrates like D-xylose and D-arabinose have also been successfully employed to construct the sphingosine backbone through acetylenic intermediates. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Approaches for D-erythro-Sphingosine
Starting MaterialKey Synthetic StrategyReference
D-GalactoseChirospecific synthesis via an azidosphingosine intermediate. nih.gov
L-SerineUtilization of the inherent chirality of the amino acid to set the stereocenters. acs.org
D-Xylose / D-ArabinoseSynthesis via acetylenic intermediates derived from the carbohydrate scaffold. researchgate.net
D-ribo-PhytosphingosineSelective transformation of a vicinal diol into an E-allylic alcohol via a cyclic sulfate intermediate. researchgate.net

Functionalization Strategies for Enhanced Research Applications

To broaden its applicability, this compound can be further derivatized with various functional moieties. These modifications transform it into a sophisticated tool for probing complex biological systems.

Integration with Photoaffinity Labeling Moieties

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands with their protein targets. This is achieved by incorporating a photoreactive group into the ligand, which upon UV irradiation, forms a covalent bond with interacting molecules.

This compound can be acylated with a fatty acid that contains a photo-reactive moiety, such as a diazirine or benzophenone , to create a trifunctional probe. nih.govelsevierpure.combenthamdirect.comresearchgate.net The diazirine group is particularly advantageous due to its small size, which minimizes steric hindrance, and its activation at longer UV wavelengths (around 350-380 nm), reducing potential photodamage to biological samples. rsc.orgiris-biotech.de Upon photoactivation, the diazirine generates a highly reactive carbene that can insert into neighboring C-H or N-H bonds, covalently trapping interacting proteins. tcichemicals.comharvard.edu The biotin tag then allows for the enrichment and subsequent identification of these captured proteins via mass spectrometry.

Table 2: Common Photoaffinity Labeling Moieties
MoietyReactive SpeciesActivation Wavelength
DiazirineCarbene~350-380 nm
Aryl AzideNitrene~254-300 nm
BenzophenoneTriplet Ketone (Biradical)~350-360 nm

Incorporation of Click Chemistry Tags

"Click chemistry" refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. nih.gov The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Incorporating a "clickable" tag, such as an azide or a terminal alkyne , into the sphingosine backbone provides a versatile handle for attaching a wide array of reporter molecules. ucdavis.eduresearchgate.netdntb.gov.uabiologists.com

For example, an ω-azido D-erythro-sphingosine can be synthesized and subsequently biotinylated. nih.govresearchgate.netcsic.esrsc.org This bifunctional molecule can be introduced into cells where it is metabolized and incorporated into more complex sphingolipids. The azide group, being bio-orthogonal, does not interfere with cellular processes. Post-lysis, the azide-tagged lipids can be "clicked" to an alkyne-functionalized reporter, such as a fluorescent dye or an affinity tag, for visualization or enrichment. This strategy allows for the specific tracking and analysis of sphingolipid metabolism and localization. biologists.com

Preparation of Phosphorylated Analogs (e.g., this compound-1-phosphate)

Sphingosine-1-phosphate (S1P) is a critical signaling molecule involved in numerous cellular processes. nih.gov To study the interactions and downstream effects of S1P, biotinylated analogs are highly valuable. This compound can be phosphorylated at the C1 hydroxyl group to yield this compound-1-phosphate.

This phosphorylation can be achieved through two primary routes:

Chemical Synthesis: A robust method for the chemical phosphorylation of sphingosine and its analogs involves the use of phosphoramidite chemistry. nih.govresearchgate.net Reagents like bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite are used to introduce the phosphate group onto the primary hydroxyl of a protected this compound, followed by deprotection to yield the final product. researchgate.netnih.govutupub.firesearchgate.net

Enzymatic Synthesis: The enzyme sphingosine kinase (SK), specifically SK1 and SK2, is responsible for the phosphorylation of sphingosine in vivo. nih.gov These enzymes can recognize and phosphorylate N-acylated sphingosine analogs, including this compound, providing a biocatalytic route to its phosphorylated counterpart.

The resulting this compound-1-phosphate serves as a powerful tool to isolate and identify S1P receptors and other interacting proteins, furthering our understanding of sphingolipid signaling pathways.

Table of Mentioned Chemical Compounds

Compound Name
This compound
D-erythro-Sphingosine
Biotin
N-hydroxysuccinimide (NHS)
N,N'-Dicyclohexylcarbodiimide (DCC)
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
Dimethylformamide (DMF)
Dichloromethane (DCM)
D-Galactose
L-Serine
D-Xylose
D-Arabinose
D-ribo-Phytosphingosine
Diazirine
Benzophenone
Aryl Azide
Azide
Alkyne
Sphingosine-1-phosphate (S1P)
This compound-1-phosphate
bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite

Biological and Biochemical Characterization of N Biotinyl D Erythro Sphingosine Interactions

Molecular Recognition and Protein Association

The biotin (B1667282) moiety of N-Biotinyl D-erythro-sphingosine enables its use in affinity purification techniques to isolate and identify proteins that directly or indirectly associate with ceramides. nih.gov This approach has been instrumental in expanding our understanding of ceramide-mediated signaling pathways.

Direct Interaction with Ceramide-Binding Proteins

Ceramides are known to directly interact with a variety of proteins, thereby modulating their activity and downstream signaling cascades. Several key proteins have been identified as ceramide-binding partners, including c-Raf, Kinase Suppressor of Ras (KSR), Cathepsin D, Protein Kinase C-ζ (PKC-ζ), ceramide transfer protein (CERT), and Inhibitor 2 of Protein Phosphatase 2A (I2PP2A). nih.gov These interactions are crucial for cellular processes such as apoptosis, cell cycle regulation, and stress responses. nih.gov

However, in studies utilizing a biotin-conjugated C6-ceramide analogue (B-C6-Cer) for affinity purification in D6P2T Schwannoma cells, these known ceramide-binding proteins were not identified. nih.gov This suggests that the interaction may be dependent on specific experimental conditions, such as the acyl chain length of the ceramide analog or the lipid environment. It is also possible that the biotin tag itself interferes with the binding to these particular proteins. nih.gov The use of different ceramide analogs and experimental setups may be necessary to capture the full spectrum of ceramide-protein interactions. nih.gov

D-erythro-Sphingosine, the backbone of the titular compound, is a known inhibitor of Protein Kinase C (PKC). nih.govnih.govmedchemexpress.comrndsystems.comtocris.comcaymanchem.com It has been demonstrated to inhibit PKC activity in intact human platelets and in vitro. nih.govnih.gov This inhibition is thought to be a key mechanism through which sphingosine (B13886) influences cellular signaling pathways. nih.gov

Influence on Protein Phosphatase 2A (PP2A) Activity and Regulation

Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a critical role in regulating a wide range of cellular processes. D-erythro-sphingosine has been identified as an activator of PP2A. medchemexpress.com In contrast, studies in MA-10 Leydig cells have shown that cAMP stimulation leads to a transient inhibition of PP2A activity. nih.gov The relationship between sphingolipids and PP2A is complex; for instance, the PP2A activator fingolimod has been shown to reduce xanthine oxidase activity and subsequent inflammatory responses in a model of gout, a process that was enhanced by the XO inhibitor febuxostat which in turn increased PP2A activity. nih.gov This highlights the intricate regulatory network involving sphingolipids and phosphatases in cellular signaling.

Substrate Specificity and Metabolic Conversion

This compound can be metabolized by cellular enzymes, providing insights into the dynamics of sphingolipid metabolism.

Phosphorylation by Sphingosine Kinases to Generate Biotinylated Sphingosine-1-Phosphate

Sphingosine kinases (SphK) are crucial enzymes that phosphorylate sphingosine to generate the potent signaling molecule sphingosine-1-phosphate (S1P). nih.govnih.gov Studies have demonstrated that biotinylated sphingosine can be efficiently phosphorylated by both human sphingosine kinase 1 (hSK1) and 2 (hSK2). nih.gov The resulting product, biotinylated sphingosine-1-phosphate, is a stable analog of S1P. echelon-inc.com2bscientific.com This biotinylated version allows for the study of S1P-mediated processes and its interaction with its G-protein coupled receptors (S1P1-5). echelon-inc.com2bscientific.com The assay using biotinylated sphingosine as a substrate is highly sensitive, enabling the measurement of endogenous sphingosine kinase activity in cell extracts. nih.gov

Table 1: Kinetic Parameters of Sphingosine Kinases with Biotinylated Sphingosine

EnzymeSubstrateK_m ValueReference
Human Sphingosine Kinase 1 (hSK1)Biotinylated SphingosineSimilar to Sphingosine nih.gov
Human Sphingosine Kinase 2 (hSK2)Biotinylated SphingosineSimilar to Sphingosine nih.gov
K_m values indicate the substrate concentration at which the enzyme reaches half of its maximum velocity, signifying the affinity of the enzyme for the substrate.

Hydrolysis and Re-condensation by Sphingolipid Ceramide N-Deacylase

Sphingolipid ceramide N-deacylase (SCDase) is an enzyme that catalyzes the hydrolysis of the N-acyl linkage in ceramides and other sphingolipids, releasing a fatty acid and the sphingoid base. nih.gov This enzyme can also perform the reverse reaction, which is the condensation of a fatty acid with a lyso-sphingolipid to form a ceramide. nih.gov While direct studies on the hydrolysis of this compound by SCDase are not detailed, the enzyme's known activity on various glycosphingolipids suggests that biotinylated sphingosine could potentially be a substrate or product in these reversible reactions. nih.gov The hydrolysis of ceramide to sphingosine is a critical step in sphingolipid metabolism, and sphingosine itself can influence ceramide channel formation. nih.gov

Membrane Integration and Lipid Dynamics

The biophysical properties of this compound and its interaction with cellular membranes are crucial for its biological activity. The integration of biotinylated lipids into model membranes, such as lipid bilayers, has been used to study protein-lipid interactions. researchgate.net For instance, the binding of avidin to biotinylated phosphatidylethanolamine in a lipid membrane has been shown to cause a vertical displacement of the lipid within the membrane. nih.gov This restriction of motion of the biotinylated lipid upon protein binding is a specific interaction that can be used to probe transmembrane communication and the organization of lipid-anchored proteins. sigmaaldrich.com These studies provide a framework for understanding how this compound might integrate into cellular membranes and interact with its binding partners in a dynamic lipid environment.

Incorporation into Cellular Membranes and Lipid Bilayers

The ability of this compound to mimic its natural counterparts is crucial for its utility as a research tool. Studies have shown that this biotinylated derivative can be effectively incorporated into the membranes of various cell types as well as artificial lipid bilayers. Once introduced to cells, it integrates into the lipid membrane, where its biophysical properties can be studied. The insertion into membranes is a prerequisite for its subsequent metabolism and participation in signaling pathways.

The physical properties of derivatized lipids, including N-biotinyl phosphatidylethanolamines, have been reviewed, with a focus on their calorimetric properties, thermotropic phase behavior, and miscibility with other membrane lipids. nih.gov These properties are fundamental to understanding how such modified lipids behave within a membrane context. nih.gov The biotin tag, while providing a means for detection, can influence the lipid's interaction with its environment. However, for many applications, it is assumed that the sphingosine backbone directs its localization and interactions in a manner similar to endogenous sphingosine.

The incorporation process allows researchers to trace the fate of the sphingolipid molecule. For instance, biotinylated sphingosine has been used in assays to monitor the activity of enzymes like sphingosine kinase 1 (SPHK1) and SPHK2 in cell lysates. caymanchem.com This application relies on the successful integration of the biotinylated substrate into the relevant cellular compartments where these enzymes are active.

Table 1: Research Findings on the Incorporation of Biotinylated Sphingolipids

FindingExperimental SystemSignificanceReference
Enzymatic Phosphorylation Cell LysatesDemonstrates incorporation into a biochemically active state, allowing for the measurement of sphingosine kinase activity. caymanchem.com
Biophysical Properties Aqueous DispersionsCharacterization of physical behavior (e.g., chain melting, phase behavior) provides insight into how the modified lipid integrates and interacts within a lipid bilayer. nih.gov
Metabolic Labeling Cultured CellsUse of photoactivatable and clickable sphingosine derivatives for metabolic labeling to study protein-lipid interactions. researchgate.netplos.org

Examination of Sphingolipid Trafficking Pathways

A primary application of this compound is the elucidation of sphingolipid trafficking pathways. Sphingolipids are not static components of cell membranes; they are actively synthesized, transported, and degraded in a highly regulated manner. These processes are crucial for maintaining cellular homeostasis and mediating signaling events.

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER), where ceramide is formed. nih.govnih.gov From the ER, ceramide is transported to the Golgi apparatus by both vesicular and non-vesicular transport mechanisms, the latter being mediated by proteins such as ceramide transfer protein (CERT). nih.govnih.gov In the Golgi, ceramide serves as a precursor for the synthesis of more complex sphingolipids like sphingomyelin and glucosylceramide. nih.gov These complex sphingolipids are then transported to other cellular destinations, including the plasma membrane. nih.govnih.gov

Sphingolipids are also recycled from the plasma membrane via endo/lysosomal pathways, where they are broken down into simpler components, such as sphingosine. nih.gov This sphingosine can then be salvaged and re-incorporated into the sphingolipid metabolic cycle. nih.gov

By introducing this compound to cells, researchers can follow its movement through these various compartments. The biotin tag allows for the visualization of the molecule's localization at different time points and under various experimental conditions. For example, after administration to cells, the biotinylated sphingolipid can be tracked as it moves from the plasma membrane to internal organelles like the Golgi apparatus or lysosomes. This approach has been instrumental in dissecting the complex and interconnected pathways of sphingolipid transport.

Furthermore, derivatives of sphingosine are used to study the interactions between sphingolipids and specific proteins. researchgate.netplos.org For instance, photoactivatable and clickable sphingosine analogs can be used to crosslink to interacting proteins, which can then be identified and characterized. researchgate.net This has been particularly useful in identifying proteins involved in sphingolipid transport and signaling.

Table 2: Key Sphingolipid Trafficking Pathways Investigated Using Labeled Sphingolipids

PathwayKey Organelles/Proteins InvolvedRole of Labeled SphingolipidsReference
De Novo Synthesis and Transport Endoplasmic Reticulum, Golgi Apparatus, CERTTracing the movement of ceramide from the ER to the Golgi for the synthesis of complex sphingolipids. nih.govnih.gov
Recycling/Salvage Pathway Plasma Membrane, Endosomes, LysosomesFollowing the internalization and degradation of complex sphingolipids and the subsequent reutilization of sphingosine. nih.gov
Protein-Lipid Interactions Various cellular compartmentsIdentifying proteins that bind to and are regulated by sphingolipids using photoactivatable and clickable derivatives. researchgate.netplos.org

Future Research Trajectories and Unanswered Questions

Development of Next-Generation Biotinylated Sphingolipid Probes

The utility of N-Biotinyl D-erythro-Sphingosine has paved the way for the development of more sophisticated molecular tools. Future research will likely focus on creating next-generation probes with enhanced capabilities to provide a more nuanced understanding of sphingolipid biology.

Key areas for development include:

Multifunctional Probes: Integrating additional functionalities beyond the biotin (B1667282) tag is a promising avenue. This could involve incorporating photoactivatable groups for covalent cross-linking to interacting molecules in a spatially and temporally controlled manner, or including environmentally sensitive fluorophores that report on the local membrane environment. researchgate.net

"Clickable" Sphingolipid Analogs: The use of bioorthogonal "click" chemistry handles, such as alkynes or azides, in conjunction with or as an alternative to biotin, offers greater versatility in labeling and detection strategies. researchgate.net These probes can be used in living cells with minimal perturbation.

Varying Acyl Chain Length and Saturation: Synthesizing a library of biotinylated sphingosine (B13886) derivatives with different N-acyl chain lengths and degrees of saturation will allow researchers to investigate how these structural variations influence protein interactions and subcellular localization.

These advancements will provide a more dynamic and detailed picture of sphingolipid behavior within the cell.

Comprehensive Mapping of the this compound Interactome

A complete understanding of sphingolipid function requires the identification of all the proteins with which they interact. While this compound has been used for this purpose, a systematic and comprehensive mapping of its interactome remains a significant undertaking.

Future efforts in this area should include:

Quantitative Proteomics Approaches: Employing sophisticated mass spectrometry-based techniques, such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID), will enable the identification and quantification of proteins that directly bind to or are in close proximity to this compound and its metabolites.

Cell-Type and Subcellular-Specific Interactomes: Mapping the interactome in different cell types and under various physiological and pathological conditions will reveal the context-dependent nature of sphingolipid interactions. Furthermore, resolving the interactome at the level of specific organelles is crucial, as sphingolipid metabolism is highly compartmentalized. nih.gov

Computational Prediction and Network Analysis: Integrating experimental data with computational prediction algorithms can help to identify potential but transient or low-affinity interactors. embopress.org Building protein-lipid interaction networks will provide a systems-level view of how sphingolipid signaling is integrated with other cellular processes.

A comprehensive interactome map will serve as a critical resource for formulating new hypotheses about the roles of sphingolipids in health and disease.

Advanced Methodologies for Spatiotemporal Studies of Sphingolipid Dynamics

Understanding where and when sphingolipids carry out their functions is paramount. While biotinylation aids in localization studies, more advanced techniques are needed to capture the dynamic nature of these lipids in living cells with high spatiotemporal resolution.

Future research will benefit from the application and development of:

Super-Resolution Microscopy: Techniques like Stimulated Emission Depletion (STED) microscopy combined with Fluorescence Correlation Spectroscopy (FCS), known as STED-FCS, can overcome the diffraction limit of light microscopy. nih.govresearchgate.net This allows for the visualization of sphingolipid dynamics within nanoscale membrane domains, providing insights into their transient trapping and interactions. researchgate.net

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM can be used with fluorescently tagged sphingolipid probes to report on their local environment and interactions. Changes in fluorescence lifetime can indicate binding to proteins or alterations in membrane properties.

Single-Particle Tracking (SPT): Following the trajectories of individual biotinylated sphingolipid molecules (visualized with quantum dots or organic dyes) can reveal detailed information about their diffusion dynamics, confinement, and transient interactions within the plasma membrane and intracellular compartments.

These cutting-edge imaging techniques will be instrumental in creating a four-dimensional map of sphingolipid signaling in living cells.

Interplay with Other Lipid Signaling Pathways in Cellular Homeostasis

Key unanswered questions include:

Crosstalk with Glycerophospholipid and Cholesterol Metabolism: How are the levels and metabolism of sphingolipids coordinated with those of glycerophospholipids and cholesterol to maintain membrane integrity and function? nih.govdovepress.com this compound can be used as a tool to perturb the sphingolipid pathway and monitor the resulting changes in other lipid classes.

Integration with Phosphoinositide Signaling: Phosphoinositides are key regulators of membrane trafficking and signal transduction. Investigating the potential co-regulation and functional interplay between sphingolipids and phosphoinositides at membrane contact sites is a crucial next step.

Role in Lysosomal Function and Autophagy: The lysosome is a central hub for sphingolipid degradation. mdpi.com Future studies using this compound can help elucidate how the flux through the sphingolipid metabolic pathway influences lysosomal function and the process of autophagy, and vice versa.

By exploring these interconnected pathways, a more holistic understanding of the role of sphingolipids in maintaining cellular health and contributing to disease when dysregulated will emerge.

Q & A

Q. Advanced

  • Dose optimization : Use IC₅₀ values (e.g., 12 µM for PKC) to balance efficacy and specificity .
  • Orthogonal assays : Combine calcium imaging with electrophysiology (patch-clamp) to confirm TRPM3 activation .
  • Structural analogs : Test truncated derivatives (e.g., C6-ceramide) to identify essential functional groups .
  • Transcriptomic profiling : RNA-seq to identify unintended pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.